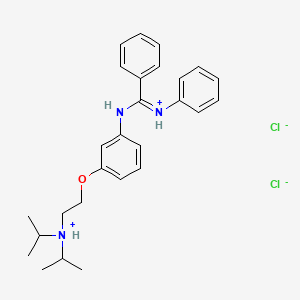![molecular formula C20H32ClN3 B14428083 1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine CAS No. 81815-24-9](/img/structure/B14428083.png)
1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine is an organic compound that belongs to the class of diazenyl compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine typically involves the diazotization of an aromatic amine followed by coupling with a piperidine derivative. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions. For instance, the diazotization can be carried out using sodium nitrite in the presence of hydrochloric acid, followed by coupling with a piperidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Phenethyl)-4-(N-propionylanilino)piperidine (Fentanyl): Known for its analgesic properties.
4-(Dimethylamino)phenyl derivatives: Used in the synthesis of nonlinear optical chromophores
Uniqueness
1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine is unique due to its specific diazenyl group and the presence of a long chlorononyl chain, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
81815-24-9 |
|---|---|
Molekularformel |
C20H32ClN3 |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
[4-(9-chlorononyl)phenyl]-piperidin-1-yldiazene |
InChI |
InChI=1S/C20H32ClN3/c21-16-8-5-3-1-2-4-7-11-19-12-14-20(15-13-19)22-23-24-17-9-6-10-18-24/h12-15H,1-11,16-18H2 |
InChI-Schlüssel |
LQHMJSKRVOVOLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)N=NC2=CC=C(C=C2)CCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


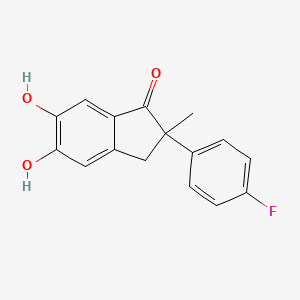
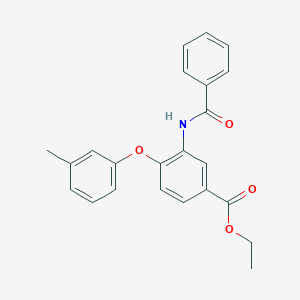
![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
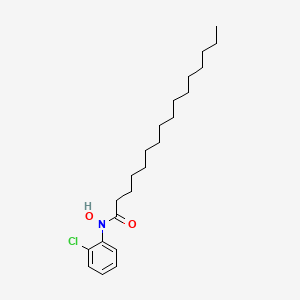
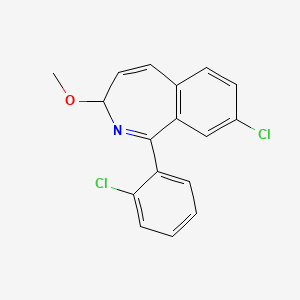
![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
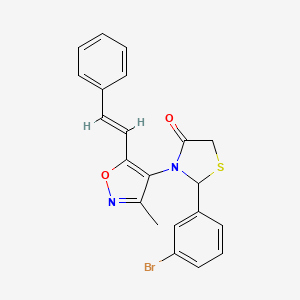

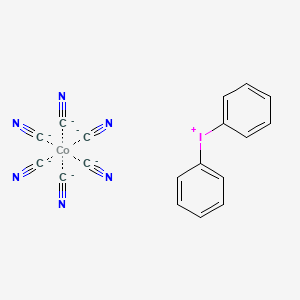
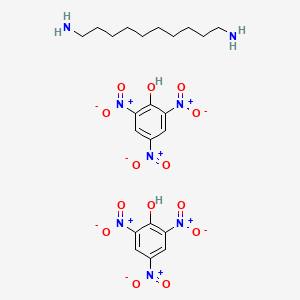
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)
